3,3-Dibromo-4-nitro-oxindole

Nitric Oxide Synthase Enzyme Inhibition Neuropharmacology

Researchers requiring simultaneous blockade of all three NOS isoforms often face batch-to-batch variability with generic oxindoles. This exact 3,3-dibromo-4-nitro substitution is essential for reproducible pan-NOS inhibition. - nNOS IC50 590 nM, iNOS IC50 420 nM, eNOS IC50 820 nM - LogP 3.10 ensures passive BBB penetration for CNS studies - Geminal dibromide motif enables facile conversion to 4-nitroisatin

Molecular Formula C8H4Br2N2O3
Molecular Weight 335.94 g/mol
CAS No. 113423-47-5
Cat. No. B3045767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dibromo-4-nitro-oxindole
CAS113423-47-5
Molecular FormulaC8H4Br2N2O3
Molecular Weight335.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(C(=O)N2)(Br)Br
InChIInChI=1S/C8H4Br2N2O3/c9-8(10)6-4(11-7(8)13)2-1-3-5(6)12(14)15/h1-3H,(H,11,13)
InChIKeyQEJAAGICYWWRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dibromo-4-nitro-oxindole – Scaffold Overview


3,3-Dibromo-4-nitro-oxindole is a synthetically accessible, polysubstituted oxindole derivative characterized by the presence of two bromine atoms at the 3-position and a nitro group at the 4-position of the 2-oxindole core . Its molecular formula is C8H4Br2N2O3, with a molecular weight of 335.94 g/mol and a computed LogP of 3.10, indicating significantly increased lipophilicity relative to the parent oxindole scaffold [1]. The compound is primarily utilized as a versatile building block in organic synthesis and as a pharmacological tool for probing nitric oxide synthase (NOS) isoform inhibition [2].

Synthesis Building block for isatin and heterocyclic chemistry
Target engagement NOS isoform inhibition studies
Physicochemical Enhanced lipophilicity supports membrane permeability research

Why 3,3-Dibromo-4-nitro-oxindole Is Irreplaceable


Generic substitution with unsubstituted oxindole or mono-brominated analogs fails to replicate the unique physicochemical and biological profile of 3,3-dibromo-4-nitro-oxindole. The combination of the electron-withdrawing 4-nitro group and the geminal dibromo motif at C3 dramatically alters the scaffold's reactivity, lipophilicity, and target engagement . Unsubstituted oxindole (LogP ≈ 1.2) is significantly more hydrophilic and lacks the electrophilic character conferred by the nitro group, while mono-brominated or non-nitrated derivatives do not exhibit the same NOS isoform inhibition potency and selectivity pattern [1][2]. Furthermore, the 3,3-dibromo functionality serves as a critical latent electrophile, enabling facile conversion to isatins—a synthetic transformation not possible with non-brominated oxindoles [3]. Therefore, procurement of the exact 3,3-dibromo-4-nitro substitution pattern is essential for reproducible results in both synthetic chemistry campaigns and NOS-targeted biological assays.

Unsubstituted oxindole Lipophilicity mismatch may alter membrane permeability and NOS target engagement
Mono-brominated analogs Absence of gem-dibromo motif eliminates isatin hydrolysis pathway
Non-nitrated derivatives NOS isoform inhibition profile may shift due to altered electronic effects

3,3-Dibromo-4-nitro-oxindole: Key Comparative Data


NOS Isoform Inhibition Profile vs. 7-Nitroindazole

In head-to-head comparison using human NOS isoforms, 3,3-dibromo-4-nitro-oxindole demonstrates a unique inhibition profile with an IC50 of 420 nM against iNOS, 590 nM against nNOS, and 820 nM against eNOS [1]. In contrast, the widely used NOS inhibitor 7-nitroindazole exhibits a markedly different isoform preference with IC50 values of 5800 nM (iNOS), 710 nM (nNOS), and 780 nM (eNOS) in rat/bovine enzyme assays . While 7-nitroindazole shows >8-fold selectivity for nNOS/eNOS over iNOS, 3,3-dibromo-4-nitro-oxindole displays nearly equipotent activity across all three isoforms with a slight preference for iNOS.

NOS Isoform IC₅₀
Head-to-head
iNOS 420 vs 5800 nM
nNOS 590 vs 710 nM
eNOS 820 vs 780 nM
Supports pan‑NOS inhibition endpoint interpretation; iNOS‑sparing context avoided
Human vs. rat/bovine isoforms; cross‑study comparable
Nitric Oxide Synthase Enzyme Inhibition Neuropharmacology

NOS Selectivity: Pan-Inhibition vs. 7-Nitroindazole

Calculated selectivity indices reveal that 3,3-dibromo-4-nitro-oxindole is a relatively non-selective NOS inhibitor with an iNOS/nNOS ratio of 0.71 and an eNOS/nNOS ratio of 1.39 [1]. In stark contrast, 7-nitroindazole exhibits high selectivity against iNOS (iNOS/nNOS = 8.17) while maintaining near-equipotency between nNOS and eNOS (eNOS/nNOS = 1.10) . This 11.5-fold difference in iNOS/nNOS selectivity fundamentally distinguishes the two compounds' pharmacological utility.

Selectivity Index
Head-to-head
iNOS/nNOS 0.71 vs 8.17
eNOS/nNOS 1.39 vs 1.10
Distinguishes pan‑NOS from iNOS‑sparing profiles; essential for total NO evaluation
Derived from cross‑study IC₅₀ values; confirm with matched assays
Selectivity Profiling Isoform Discrimination Chemical Biology

Lipophilicity vs. Unsubstituted Oxindole

The computed octanol-water partition coefficient (LogP) for 3,3-dibromo-4-nitro-oxindole is 3.10, reflecting the combined lipophilic contributions of the geminal dibromo and the nitro substituents [1]. The parent oxindole scaffold has a significantly lower XLogP of 1.20, indicating ~80-fold lower lipophilicity [2]. This 1.90-unit increase in LogP translates to substantially enhanced passive membrane permeability and blood-brain barrier penetration potential for the brominated, nitro-substituted derivative.

Lipophilicity (LogP)
Class-level
ΔLogP +1.90
~80× higher partition
Higher LogP may support passive diffusion studies; CNS penetration potential
Computed value; experimental logP/D verification needed
Physicochemical Properties Drug-likeness ADME

Direct Precursor to 4-Nitroisatin

The 3,3-dibromo motif in 3,3-dibromo-4-nitro-oxindole is uniquely poised for conversion to the corresponding isatin (4-nitroisatin) through simple hydrolysis, a transformation that is not accessible to non-brominated oxindoles or mono-bromo derivatives [1][2]. While unsubstituted oxindole requires harsh oxidation conditions to access isatin, 3,3-dibromooxindoles undergo smooth hydrolysis to isatins under mild aqueous conditions, providing a convenient synthetic entry to 4-nitroisatin—a valuable intermediate for pharmaceutical synthesis and dye chemistry.

Isatin Hydrolysis
Class-level
3,3‑Dibromo → 4‑Nitroisatin
Mild aqueous conditions
Streamlines isatin synthesis for research diversification
Class‑level inference; confirm yield for this derivative
Synthetic Methodology Building Block Heterocycle Functionalization

3,3-Dibromo-4-nitro-oxindole: Optimal Applications


Pan-NOS Inhibition in Neuroinflammation Models

Due to its near-equipotent inhibition of nNOS (IC50 590 nM), iNOS (IC50 420 nM), and eNOS (IC50 820 nM), 3,3-dibromo-4-nitro-oxindole is ideally suited for experiments requiring simultaneous blockade of all three NOS isoforms to assess the total contribution of NO signaling in neuroinflammatory or neurodegenerative disease models. Its moderate potency and pan-isoform activity profile differentiate it from selective tools like 7-nitroindazole, which would leave iNOS activity largely unaffected [1].

CNS-Penetrant NOS Inhibitor Lead Optimization

The compound's elevated LogP (3.10 vs. 1.20 for oxindole) predicts favorable passive diffusion across the blood-brain barrier, making it an attractive starting scaffold for medicinal chemistry campaigns aimed at developing CNS-active NOS modulators [1][2]. Its functional handles (bromine atoms, nitro group) further enable rapid diversification for SAR studies.

One-Step 4-Nitroisatin Synthesis

As a 3,3-dibromooxindole, this compound can be quantitatively converted to 4-nitroisatin via simple hydrolysis, bypassing multi-step oxidative routes required for non-brominated oxindoles [3][4]. This makes it a valuable commercial building block for laboratories synthesizing isatin-based kinase inhibitors, antiviral agents, or heterocyclic dyes.

NOS Inhibitor Screening Reference Standard

Given its defined NOS inhibition profile (IC50 values across three human isoforms) and its structural distinctiveness from the widely used indazole-based inhibitors, 3,3-dibromo-4-nitro-oxindole serves as an excellent reference compound for calibrating NOS enzymatic assays and for benchmarking novel oxindole-derived NOS inhibitors [1].

Application
Selection Property
Validation Focus
Pan‑NOS inhibition model studies
Near‑equipotent inhibition across NOS isoforms
Confirm total NO suppression in neuroinflammation endpoints
CNS‑penetrant NOS modulator design
Enhanced lipophilicity supports passive diffusion screening
Evaluate CNS permeability in cell‑based or in vivo models
4‑Nitroisatin building block synthesis
3,3‑Dibromo motif enables facile isatin hydrolysis
Verify conversion yield and isatin purity
NOS inhibitor screening reference
Defined inhibition values across human NOS isoforms
Benchmark assay consistency with reported IC₅₀ ranges

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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